4-Bromophenylmagnesium bromide

Palladium Catalysis Chemoselectivity Cross-Coupling

4-Bromophenylmagnesium bromide is a para‑bromo‑substituted aryl Grignard reagent that retains a reactive bromide center after the initial coupling. This unique bifunctionality allows chemists to install a 4‑bromophenyl group and subsequently exploit the remaining bromide in a second, site‑selective cross‑coupling (e.g., Suzuki, Buchwald–Hartwig) for the controlled assembly of complex molecular architectures. In FeCl₃‑catalyzed reactions, it delivers distinct homo‑/cross‑coupled biaryl mixtures, offering a cost‑effective, sustainable alternative to Pd catalysis for screening libraries. Its demonstrated reactivity with oxalate esters provides a direct route to α‑ketoester intermediates for heterocycle and amino‑acid synthesis. Choose this reagent for iterative, bottom‑up synthesis of conjugated oligomers, molecular wires, and advanced optoelectronic materials.

Molecular Formula C6H4Br2Mg
Molecular Weight 260.21 g/mol
CAS No. 18620-02-5
Cat. No. B3111839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenylmagnesium bromide
CAS18620-02-5
Molecular FormulaC6H4Br2Mg
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=[C-]1)Br.[Mg+2].[Br-]
InChIInChI=1S/C6H4Br.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
InChIKeyYXLVGINZBGVEHL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenylmagnesium bromide (CAS 18620-02-5) as a Bifunctional Grignard Reagent for Selective Cross-Coupling and Scaffold Elaboration


4-Bromophenylmagnesium bromide is an aryl Grignard reagent with the molecular formula C6H4Br2Mg, widely used in organic synthesis for forming carbon-carbon bonds . It is distinguished from simpler analogs like phenylmagnesium bromide by its para-bromo substituent, which imparts unique chemoselectivity in palladium-catalyzed cross-coupling reactions [1] and provides a synthetic handle for further functionalization .

Why Substituting 4-Bromophenylmagnesium bromide with Phenylmagnesium bromide or 4-Chlorophenylmagnesium bromide Compromises Synthetic Strategy


Substituting 4-bromophenylmagnesium bromide with simpler Grignard reagents like phenylmagnesium bromide or halogen variants like 4-chlorophenylmagnesium bromide is not equivalent. The para-bromo substituent is not merely a spectator group; it actively participates in determining reaction outcomes. In Pd-catalyzed cross-coupling of 4-bromophenyl triflate, the use of specific Pd catalysts dictates whether the triflate or the bromide site reacts [1]. A generic phenylmagnesium bromide would lack this bromide handle entirely, preventing sequential, site-selective elaborations. Furthermore, under FeCl3 catalysis, 4-bromophenylmagnesium bromide produces a mixture of homo- and cross-coupled biaryls [2], a reactivity profile distinct from 4-propoxyphenylmagnesium bromide which yields only homo-coupled products [2], demonstrating that electronic and steric effects from the para-substituent critically influence product distribution. The bromine atom also provides a synthetic handle for subsequent functionalization, such as in the synthesis of linear polyphenyls , which cannot be achieved with unsubstituted phenyl Grignard reagents.

Quantitative Evidence for Differentiated Performance of 4-Bromophenylmagnesium bromide in Synthesis


Chemoselective Cross-Coupling: Triflate vs. Bromide Site Differentiation

The presence of both bromide and triflate leaving groups in 4-bromophenyl triflate allows for catalyst-controlled chemoselectivity. Using PdCl2(dppp) (5 mol%), phenylmagnesium bromide couples selectively at the triflate site, yielding 4-bromobiphenyl in 97% yield, leaving the bromide untouched for subsequent reactions [1]. In contrast, using PdCl2(meo-mop)2 directs the coupling to the bromide site, yielding 4-biphenyl triflate [1]. This demonstrates that 4-bromophenylmagnesium bromide, when generated in situ, can be used to build a 4-bromophenyl moiety that retains a reactive bromide handle for orthogonal functionalization, a capability not available with simple phenylmagnesium bromide.

Palladium Catalysis Chemoselectivity Cross-Coupling

Reactivity Profile in Fe(III)-Catalyzed Homo- and Cross-Coupling

Under FeCl3-catalyzed coupling conditions, 4-bromophenylmagnesium bromide reacts with bromobenzene to produce a mixture of both homo- and cross-coupled biaryl products [1]. This behavior is distinct from 4-propoxyphenylmagnesium bromide, which under identical conditions yields only the homo-coupled 4,4′-dipropoxybiphenyl [1]. This difference in product distribution highlights how the para-substituent on the aryl Grignard reagent influences coupling selectivity.

Iron Catalysis C-C Coupling Biaryl Synthesis

Synthetic Utility in Nucleophilic Addition to Carbonyls for Diverse Building Blocks

4-Bromophenylmagnesium bromide demonstrates high nucleophilicity in additions to carbonyl compounds. For example, its reaction with diethyl oxalate at -78°C provides a route to α-ketoesters . In a separate study, its addition to dimethyl oxalate at -70°C yielded methyl 4-bromophenylglyoxalate [1]. While direct yield comparisons to other Grignard reagents in the same publication are absent, the successful execution of these reactions at low temperatures underscores the reagent's robust nucleophilic character, which is crucial for handling sensitive substrates.

Nucleophilic Addition Ketone Synthesis Grignard Reaction

Application in the Synthesis of Advanced Materials: Linear Polyphenyls

4-Bromophenylmagnesium bromide has been employed in the preparation of 4-bromo-m-terphenyl, a key intermediate for linear polyphenyls . This demonstrates the compound's utility beyond simple small-molecule synthesis into the realm of materials chemistry, where its bifunctional nature allows for iterative coupling steps. This contrasts with simple phenyl Grignard reagents, which act as chain terminators in such iterative sequences.

Materials Science Polyphenyl Synthesis Organic Electronics

Recommended Research and Industrial Applications for 4-Bromophenylmagnesium bromide


Sequential, Site-Selective Cross-Coupling for Complex Pharmaceutical Scaffolds

The ability to retain a reactive bromide after a Grignard coupling, as demonstrated in the Pd-catalyzed reaction of 4-bromophenyl triflate [1], makes this reagent ideal for constructing complex molecules with multiple functionalization points. Researchers can install a 4-bromophenyl group and then use the remaining bromide for a subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to build diverse compound libraries in a controlled, stepwise fashion.

Synthesis of Biaryl and Terphenyl Building Blocks via Iron-Catalyzed Coupling

The distinct coupling behavior of 4-bromophenylmagnesium bromide under FeCl3 catalysis, which yields both homo- and cross-coupled products [2], can be exploited to access mixtures of biphenyl and terphenyl derivatives. For projects where a mixture of related biaryls is desirable for screening, or where the reaction conditions can be further optimized for selectivity, this represents a more sustainable and cost-effective alternative to Pd-catalyzed methods.

Preparation of α-Ketoester Intermediates for Medicinal Chemistry

The demonstrated addition of 4-bromophenylmagnesium bromide to oxalate esters provides a direct route to 4-bromophenylglyoxalate derivatives. These α-ketoesters are valuable intermediates for the synthesis of heterocycles, amino acids, and other functional groups common in bioactive molecules. The successful reaction at low temperatures ensures compatibility with temperature-sensitive substrates.

Iterative Synthesis of Conjugated Oligomers and Polymers for Organic Electronics

As shown in the synthesis of linear polyphenyls , the bifunctional nature of 4-bromophenylmagnesium bromide enables iterative coupling cycles. This is a critical advantage for the bottom-up synthesis of well-defined conjugated oligomers, polymers, and molecular wires for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

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